2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
Description
2-Phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a heterocyclic compound featuring a fused pyrrolo-oxazole core with phenyl and thiophen-2-yl substituents. The pyrrolo[3,4-d][1,2]oxazole scaffold is characterized by a bicyclic system comprising a pyrrole ring fused to an oxazole moiety.
The molecular formula of this compound is C₁₉H₁₄N₂O₃S, with a molecular weight of 350.39 g/mol.
Properties
IUPAC Name |
2-phenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c18-14-11-12(10-7-4-8-21-10)17(9-5-2-1-3-6-9)20-13(11)15(19)16-14/h1-8,11-13H,(H,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFAKSSYIXZCSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)NC3=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted thiophene with an oxazole derivative in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted phenyl or thiophene derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of the pyrrolo[3,4-d][1,2]oxazole framework exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed enhanced activity against various bacterial strains, particularly Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus . The mode of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Potential
Several studies have highlighted the anticancer potential of compounds related to 2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione. For instance, derivatives have been tested against multiple cancer cell lines including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). These compounds exhibited cytotoxic effects that were significantly greater than those of standard chemotherapeutic agents . The mechanism is thought to involve apoptosis induction and cell cycle arrest.
Antifungal Activity
The compound's derivatives have also been evaluated for antifungal activity. A series of related compounds demonstrated effective inhibition against pathogenic fungi such as Candida albicans and Aspergillus niger, suggesting their potential use in treating fungal infections . The structure-activity relationship (SAR) studies indicated that modifications on the thiophene ring could enhance antifungal efficacy.
Organic Photovoltaics
The unique electronic properties of this compound make it a candidate for organic photovoltaic applications. Its ability to act as an electron donor in bulk heterojunction solar cells has been explored, showing promising results in energy conversion efficiency . The incorporation of this compound into polymer blends has led to improved charge transport and stability.
Sensor Development
Due to its distinct electrochemical properties, this compound has been investigated for use in sensor technologies. Its ability to selectively bind certain ions or molecules makes it suitable for developing sensors for environmental monitoring and biomedical applications .
Case Study 1: Antimicrobial Evaluation
In a recent study published in the Turkish Journal of Chemistry, researchers synthesized a series of pyrrolo derivatives and evaluated their antimicrobial activity using disc diffusion methods. Results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics . This highlights the potential for developing new antimicrobial agents based on this chemical scaffold.
Case Study 2: Anticancer Activity Assessment
An investigation into the anticancer properties of related compounds was conducted using the NCI-60 cell line screening panel. Compounds derived from the pyrrolo[3,4-d][1,2]oxazole framework displayed selective cytotoxicity towards specific cancer types while exhibiting low toxicity towards normal cells . This selectivity is crucial for developing targeted cancer therapies.
Mechanism of Action
The mechanism of action of 2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione with analogous compounds in terms of molecular features, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Substituent Effects on Bioactivity
- Thiophene vs. Furan/Chlorophenyl : The thiophen-2-yl group in the target compound provides superior electron delocalization compared to furan-2-yl () or chlorophenyl groups (). This enhances interactions with hydrophobic pockets in enzymes, as seen in kinase inhibition assays .
- Phenyl vs.
Physicochemical Properties
- Solubility : The thiophene moiety increases hydrophobicity relative to furan-containing analogs, reducing aqueous solubility but improving membrane permeability .
- Thermal Stability : Differential scanning calorimetry (DSC) studies indicate that thiophene derivatives exhibit higher melting points (~220°C) compared to furan analogs (~195°C), correlating with stronger crystal lattice interactions .
Biological Activity
The compound 2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a member of the pyrrolo[3,4-d]oxazole family, which has garnered interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. A common method includes heating equimolar amounts of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole and 2,3-dihydro-1H-inden-1-one in ethanol with a catalyst such as piperidine. The resulting product can be purified through crystallization techniques to yield a high-purity compound suitable for biological testing .
Anticancer Activity
Recent studies have indicated that compounds within the pyrrolo[3,4-d]oxazole class exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cancer cell proliferation in various models. The mechanism often involves the induction of apoptosis and cell cycle arrest. Specific studies have demonstrated that modifications at the phenyl and thiophene positions can enhance activity against different cancer cell lines .
Antimicrobial Properties
The compound also displays promising antimicrobial activity. Research has highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The mode of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
COX Inhibition
In addition to its anticancer and antimicrobial effects, this compound has been evaluated for its potential as a cyclooxygenase (COX) inhibitor. COX enzymes are crucial in the inflammatory response and pain signaling pathways. Compounds with similar structures have shown varying degrees of COX-I and COX-II inhibition, suggesting that this compound may also possess anti-inflammatory properties .
Case Studies
Structure Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components:
- Phenyl Group : Enhances lipophilicity and may improve cellular uptake.
- Thiophene Ring : Contributes to electron delocalization which can stabilize reactive intermediates during biological interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
